
(2-Methoxybutan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxybutan-2-yl)benzene is an organic compound that features a benzene ring substituted with a 2-methoxybutan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Methoxybutan-2-yl)benzene can be synthesized through an SN1 reaction involving (2-chlorobutan-2-yl)benzene and methanol. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with methanol to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the SN1 reaction conditions to maximize yield and purity. This could include controlling temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxybutan-2-yl)benzene primarily undergoes substitution reactions due to the presence of the methoxy group, which can act as a leaving group under certain conditions. It can also participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could lead to the formation of simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research into its potential pharmacological properties and interactions with biological targets.
Industry: Possible use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-Methoxybutan-2-yl)benzene exerts its effects involves the formation of a carbocation intermediate during reactions. This intermediate can then interact with various nucleophiles or electrophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chlorobutan-2-yl)benzene: A precursor in the synthesis of (2-Methoxybutan-2-yl)benzene.
(2-Phenylbutan-2-yl)benzene: Similar structure but lacks the methoxy group.
This compound derivatives: Compounds with different substituents on the benzene ring.
Uniqueness
This compound is unique due to the presence of the methoxy group, which influences its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical behavior.
Propiedades
Número CAS |
4820-06-8 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-methoxybutan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-4-11(2,12-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Clave InChI |
YSVFTHSFNIAHNH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)
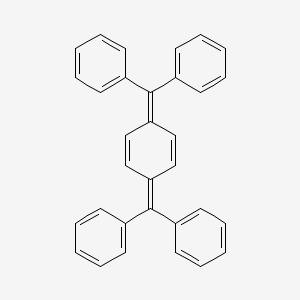
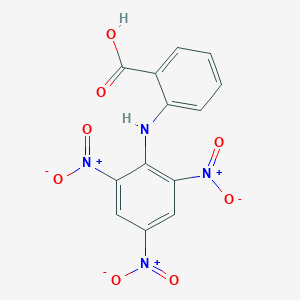
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)
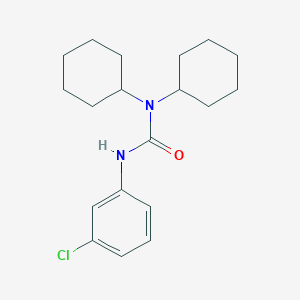
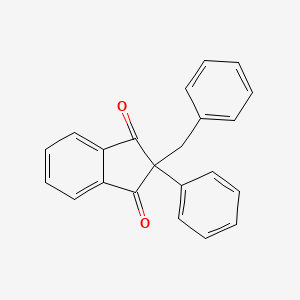
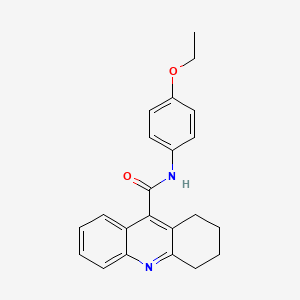
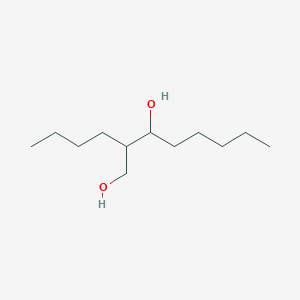
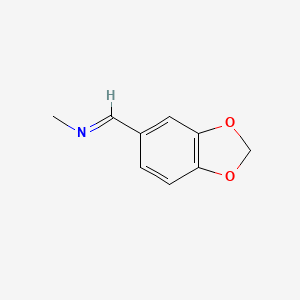

![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
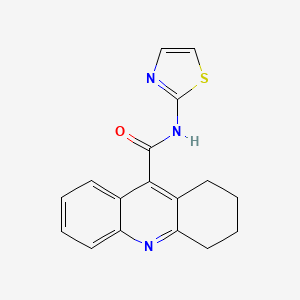
![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)
